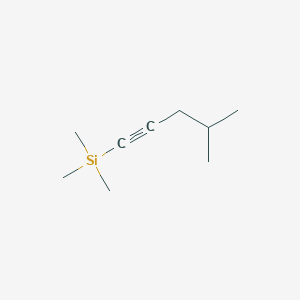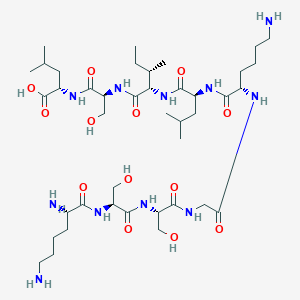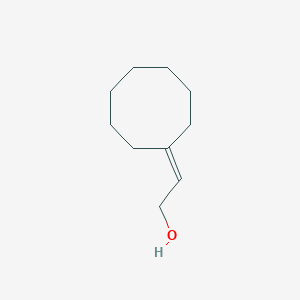
2-Cyclooctylideneethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclooctylideneethan-1-ol is an organic compound with the molecular formula C10H18O It is a derivative of cyclooctane, featuring a hydroxyl group (-OH) attached to an ethylene bridge, which is in turn connected to a cyclooctylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclooctylideneethan-1-ol typically involves the reaction of cyclooctanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate cyclic acetal, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as p-toluenesulfonic acid
Solvent: Toluene or another suitable organic solvent
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of fixed-bed reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
2-Cyclooctylideneethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Cyclooctylideneethanone or cyclooctylideneethanal
Reduction: Cyclooctylideneethane
Substitution: Cyclooctylideneethyl halides or amines
科学的研究の応用
2-Cyclooctylideneethan-1-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Cyclooctylideneethan-1-ol involves its interaction with various molecular targets, depending on the specific application. For example, in oxidation reactions, the hydroxyl group is the primary site of interaction with oxidizing agents. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
Cyclooctanol: Similar in structure but lacks the ethylene bridge.
Cyclooctanone: Contains a carbonyl group instead of a hydroxyl group.
Cyclooctene: An unsaturated analog with a double bond in the ring.
Uniqueness
2-Cyclooctylideneethan-1-ol is unique due to the presence of both a cyclooctylidene moiety and an ethylene bridge with a hydroxyl group. This combination of features imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
174229-46-0 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
2-cyclooctylideneethanol |
InChI |
InChI=1S/C10H18O/c11-9-8-10-6-4-2-1-3-5-7-10/h8,11H,1-7,9H2 |
InChIキー |
BPKSFZABUHYHGY-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(=CCO)CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


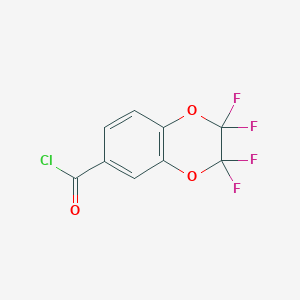

![Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane](/img/structure/B12560742.png)
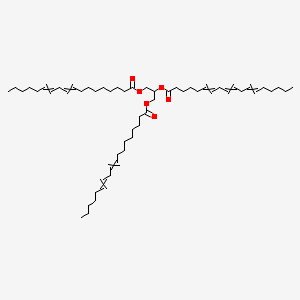
![6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B12560754.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo-](/img/structure/B12560760.png)
![6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one](/img/structure/B12560770.png)
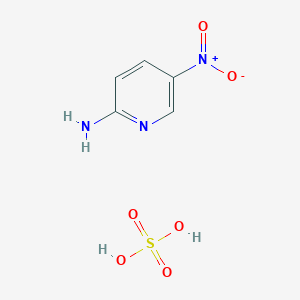
![Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560801.png)


![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)
